Acetic acid;4-chloro-2-ethylbut-2-en-1-ol
Description
Acetic acid;4-chloro-2-ethylbut-2-en-1-ol is a chemical compound with the molecular formula C6H11ClO2. It is known for its unique structure, which combines an acetic acid moiety with a chlorinated ethylbutenol group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Properties
CAS No. |
65305-57-9 |
|---|---|
Molecular Formula |
C8H15ClO3 |
Molecular Weight |
194.65 g/mol |
IUPAC Name |
acetic acid;4-chloro-2-ethylbut-2-en-1-ol |
InChI |
InChI=1S/C6H11ClO.C2H4O2/c1-2-6(5-8)3-4-7;1-2(3)4/h3,8H,2,4-5H2,1H3;1H3,(H,3,4) |
InChI Key |
VPHHNKXEOYAFSN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CCCl)CO.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-chloro-2-ethylbut-2-en-1-ol typically involves the chlorination of 2-ethylbut-2-en-1-ol followed by esterification with acetic acid. The reaction conditions often require the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The chlorination step can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;4-chloro-2-ethylbut-2-en-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with new functional groups replacing the chlorine atom.
Scientific Research Applications
Acetic acid;4-chloro-2-ethylbut-2-en-1-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of acetic acid;4-chloro-2-ethylbut-2-en-1-ol involves its interaction with molecular targets through its functional groups The acetic acid moiety can participate in hydrogen bonding and acid-base interactions, while the chlorinated ethylbutenol group can undergo various chemical transformations
Comparison with Similar Compounds
Similar Compounds
Acetic acid;4-chloro-2-ethylbut-2-en-1-ol: Unique due to its specific combination of functional groups.
Acetic acid;4-chloro-2-ethylbutanol: Lacks the double bond present in this compound.
Acetic acid;4-chloro-2-methylbut-2-en-1-ol: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
This compound is unique due to its specific combination of an acetic acid moiety with a chlorinated ethylbutenol group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
